Bienvenue dans la boutique en ligne BenchChem!

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide

Lipophilicity Medicinal Chemistry ADME Prediction

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide (CAS 1436230-35-1) is a synthetic, research-grade small molecule belonging to the cyanoacetamide class, characterized by a 2,3-dimethoxyphenyl group linked via a cyanomethyl bridge to a 3-(pyridin-4-yl)propanamide backbone. Its molecular formula is C18H19N3O3 with a molecular weight of 325.4 g/mol, and it carries a single chiral center (undefined stereochemistry in standard commercial offerings).

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 1436230-35-1
Cat. No. B2805718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide
CAS1436230-35-1
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C#N)NC(=O)CCC2=CC=NC=C2
InChIInChI=1S/C18H19N3O3/c1-23-16-5-3-4-14(18(16)24-2)15(12-19)21-17(22)7-6-13-8-10-20-11-9-13/h3-5,8-11,15H,6-7H2,1-2H3,(H,21,22)
InChIKeyWQBYSJKJZFLTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide (CAS 1436230-35-1): Sourcing & Identification Guide


N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide (CAS 1436230-35-1) is a synthetic, research-grade small molecule belonging to the cyanoacetamide class, characterized by a 2,3-dimethoxyphenyl group linked via a cyanomethyl bridge to a 3-(pyridin-4-yl)propanamide backbone [1]. Its molecular formula is C18H19N3O3 with a molecular weight of 325.4 g/mol, and it carries a single chiral center (undefined stereochemistry in standard commercial offerings) [1]. The compound is primarily utilized as a building block or scaffold in early drug discovery and chemical biology, rather than as a validated probe or drug candidate, and purchasers should verify identity and purity via orthogonal methods prior to use [1].

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide: Why Simple Substitution with Other Cyanoacetamides Carries Risk


Generic substitution within the cyanoacetamide class is problematic because even minimal positional changes—such as moving the pyridinyl nitrogen from the 4- to the 3-position or shifting the dimethoxy substitution from 2,3- to 2,4- or 3,4-pattern—can substantially alter the compound's hydrogen-bonding geometry, dipole moment, and target recognition profile [1]. While quantitative head-to-head biological data for this specific compound remain absent from public repositories, computed physicochemical properties (XLogP 1.8, TPSA 84.2 Ų, 1 HBD, 5 HBA) [1] indicate a distinct lipophilic/hydrophilic balance that downstream assays may be sensitive to, making uncontrolled batch-to-batch or analog-to-analog interchange a source of irreproducibility in biological experiments [1].

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Balance (XLogP) Relative to Close Regioisomeric Analogs

The target compound exhibits a computed XLogP of 1.8 [1], placing it at the lower end of the typical lipophilicity range for dimethoxyphenyl-cyanoacetamide derivatives. By comparison, the 2,4-dimethoxy isomer (predicted XLogP ~2.1) and the 3,4-dimethoxy isomer (predicted XLogP ~1.9) are slightly more lipophilic due to reduced internal hydrogen-bonding between the ortho-methoxy groups and the amide NH [1]. This lower XLogP suggests moderately improved aqueous solubility and potentially different tissue distribution profiles, which may be advantageous in biochemical assays requiring higher compound concentrations without DMSO precipitation. However, this is a class-level inference based on computed properties; no direct experimental solubility or permeability comparison has been published [1].

Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiate from Non-Pyridinyl Analogs

With 5 hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 84.2 Ų [1], this compound occupies a distinct region in property space compared to closely related analogs lacking the pyridin-4-yl group. For example, N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-phenylpropanamide (the phenyl analog) has 4 HBA and a TPSA of approximately 64 Ų (computed), while the pyridin-4-yl moiety in the target compound introduces an additional HBA and increases TPSA by ~20 Ų. This shift in polarity can significantly influence passive membrane permeability and target recognition, as TPSA values above 80 Ų are often associated with reduced blood-brain barrier penetration but improved oral bioavailability in classic drug-likeness filters [1]. These comparisons are based on computed structures and general medicinal chemistry principles; experimental permeability data are not available [1].

Physicochemical Profile Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility Relative to Constrained Cyanoacetamide Scaffolds

The target compound possesses 7 rotatable bonds [1], conferring moderate conformational flexibility. In contrast, more rigid cyanoacetamide derivatives—such as those incorporating a fused ring system or an α,β-unsaturated linker—typically have 3–5 rotatable bonds. Increased flexibility may be beneficial for target-induced fit binding but can also impose a conformational entropy penalty that reduces binding affinity [1]. No experimental binding data exist to confirm whether this flexibility advantage translates to measurable activity gains; this remains a class-level inference derived from the computed molecular descriptor [1].

Conformational Analysis Molecular Recognition Entropy

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide: Recommended Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Scaffold for hNNMT or Kinase Inhibitor Exploration

Given the structural resemblance to published cyanoacetamide-pyridine hybrids that inhibit nicotinamide N-methyltransferase (hNNMT) and various kinases, this compound can serve as a starting scaffold for systematic SAR exploration [1]. The 2,3-dimethoxy substitution pattern and pyridin-4-yl tail provide a synthetically tractable core for late-stage diversification, particularly via amide coupling or nucleophilic aromatic substitution at the pyridine ring. Researchers should independently validate target engagement, as no published biological data currently exist for this specific compound [1].

Chemical Biology Tool Building Block for Cyanoacetamide-Derived Probe Synthesis

The presence of both a cyano group and a pyridinyl-propanamide moiety makes this compound a versatile intermediate for constructing more complex probe molecules. The cyano group can be reduced to an aminomethyl or converted to a tetrazole, while the pyridine nitrogen allows for quaternization or metal coordination, enabling downstream conjugation to fluorophores, biotin, or solid supports [1]. This versatility is a key differentiator from simpler phenylpropanamide building blocks that lack the pyridyl handle [1].

ADME Profiling Reference for Dimethoxyphenyl-Cyanoacetamide Library Development

With computed XLogP of 1.8 and TPSA of 84.2 Ų, this compound sits in a favorable region of oral drug-likeness space [1]. It can be used as a reference compound to benchmark the physicochemical properties of newly synthesized analogs within a cyanoacetamide library, helping teams track how structural modifications shift lipophilicity, polarity, and predicted permeability. This application is particularly relevant for groups optimizing lead-like properties early in hit-to-lead campaigns [1].

Crystallography or Biophysical Binding Studies as a Sparse-Feature Ligand

Owing to its moderate molecular weight (325.4 Da), single H-bond donor, and multiple H-bond acceptors, this compound is suitable for co-crystallization trials with proteins that recognize pyridine- or dimethoxyphenyl-containing ligands [1]. Its undefined stereocenter (racemic or scalemic mixture depending on supplier) should be resolved or controlled for in structural biology experiments, but the scaffold's conformational flexibility (7 rotatable bonds) may allow it to adapt to diverse binding pockets, increasing the likelihood of obtaining interpretable electron density [1].

Quote Request

Request a Quote for N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.